Ursodeoxycholic Acid

Catalog No.
S546461
CAS No.
128-13-2
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ursodeoxycholic Acid

CAS Number

128-13-2

Product Name

Ursodeoxycholic Acid

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-UZVSRGJWSA-N

SMILES

Array

solubility

0.02 mg/mL

Synonyms

3 alpha,7 beta Dihydroxy 5 beta cholan 24 oic Acid, 3 alpha,7 beta-Dihydroxy-5 beta-cholan-24-oic Acid, Acid, Deoxyursocholic, Acid, Ursacholic, Acid, Ursodeoxycholic, Cholit-Ursan, Cholofalk, Delursan, Deoxyursocholic Acid, Destolit, Sodium Ursodeoxycholate, Urdox, Ursacholic Acid, Urso, Urso Heumann, Ursobilane, Ursochol, Ursodeoxycholate, Sodium, Ursodeoxycholic Acid, Ursodiol, Ursofalk, Ursogal, Ursolite, Ursolvan

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

The exact mass of the compound Ursodiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20 mg/l (at 20 °c)1.08e-04 m0.02 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757382. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics - Deoxycholic Acid. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Ursodeoxycholic Acid (UDCA) is a highly hydrophilic secondary bile acid, structurally distinguished as the 7-beta epimer of chenodeoxycholic acid (CDCA). In industrial and laboratory procurement, UDCA is highly valued for its unique physicochemical profile, which combines a high critical micelle concentration with exceptionally low membrane toxicity [1]. Unlike more hydrophobic endogenous bile acids, UDCA functions as a gentle solubilizing agent, a chemical chaperone, and a critical high-purity precursor for downstream pharmaceutical synthesis, making it indispensable for advanced drug delivery formulations and specialized cell-culture media.

Substituting UDCA with its direct epimer CDCA, or with other common bile acids like deoxycholic acid (DCA), introduces severe risks in both formulation stability and biological signaling. Because CDCA is the primary endogenous agonist for the Farnesoid X Receptor (FXR), its off-target use in metabolic assays or cell culture will inadvertently trigger downstream gene transcription, confounding experimental results [1]. Furthermore, the higher hydrophobicity and lower critical micelle concentration of CDCA and DCA result in aggressive detergent-like behavior, which rapidly strips lipid bilayers and causes catastrophic membrane disruption in sensitive liposomal or live-cell environments [2].

Dramatically Lower Cytotoxicity for Cell-Facing Formulations

In comparative in vitro cytotoxicity assays at physiological pH (7.4), UDCA demonstrates an IC50 of 1820 μM, whereas its epimer CDCA exhibits an IC50 of 300 μM [1]. This approximately 6-fold reduction in cytotoxicity makes UDCA significantly safer for use as a solubilizer in live-cell assays and nanoparticle formulations, where hydrophobic bile acids like CDCA or DCA would cause premature cell lysis.

Evidence DimensionCellular Cytotoxicity (IC50 at pH 7.4)
Target Compound Data1820 μM (UDCA)
Comparator Or Baseline300 μM (CDCA)
Quantified Difference~6-fold lower cytotoxicity for UDCA
ConditionsIn vitro cell viability assay, pH 7.4

Procurement of UDCA is essential for cell-culture media and lipid nanoparticle formulations where detergent-induced membrane disruption must be minimized.

Higher Critical Micelle Concentration for Gentle Solubilization

The critical micelle concentration (CMC) of UDCA in physiological saline (0.15 M Na+) is approximately 7 mM, compared to 3 mM for CDCA[1]. This higher CMC indicates that UDCA acts as a milder, less aggressive surfactant, allowing for a broader concentration window before self-aggregation occurs. This property is critical when designing controlled-release lipid nanoparticles or mixed micelles.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data7 mM (UDCA)
Comparator Or Baseline3 mM (CDCA)
Quantified Difference2.3-fold higher CMC for UDCA
Conditions0.15 M Na+ aqueous solution

Allows formulators to use higher concentrations of the bile acid for drug solubilization without triggering premature micelle-induced structural transitions.

Avoidance of Off-Target FXR Activation in Metabolic Assays

CDCA is the most potent endogenous agonist for the Farnesoid X Receptor (FXR), with an EC50 of 17 μM [1]. In contrast, UDCA is a very weak agonist or functional antagonist at FXR, failing to significantly activate the receptor even at high concentrations. For researchers studying bile acid transport or utilizing bile acids as chemical chaperones, UDCA is the required choice to prevent confounding transcriptional activation of FXR target genes.

Evidence DimensionFXR Activation (EC50)
Target Compound DataVery weak / Inactive
Comparator Or Baseline17 μM (CDCA)
Quantified DifferenceDramatically lower FXR affinity for UDCA
ConditionsFXR reporter gene / Co-activator recruitment assay

Prevents unwanted gene transcription and metabolic pathway interference when a bile acid is needed purely for its physicochemical or chaperone properties.

Excipient for Mixed Micelle Drug Delivery Systems

Leveraging its high CMC and low cytotoxicity (IC50 > 1800 μM), UDCA is highly suitable as a solubilizing excipient for hydrophobic active pharmaceutical ingredients (APIs) [1]. It outperforms CDCA and DCA by providing gentle solubilization without disrupting lipid bilayers or causing injection-site necrosis.

Chemical Chaperone in Endoplasmic Reticulum (ER) Stress Models

UDCA is utilized in cellular models of protein misfolding and ER stress. Its inability to strongly activate the FXR pathway ensures that observed cellular protections are due to its physicochemical chaperone activity rather than off-target nuclear receptor signaling [2].

Precursor for TUDCA and Conjugated Bile Acid Synthesis

As a highly pure starting material, UDCA is the direct synthetic precursor for Tauroursodeoxycholic acid (TUDCA) and other conjugated bile salts. Procurement of high-purity UDCA minimizes the carryover of toxic hydrophobic epimers like CDCA, ensuring downstream pharmaceutical-grade quality [1].

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 Da

Monoisotopic Mass

392.29265975 Da

Heavy Atom Count

28

LogP

3
3.0 (LogP)
3.00

Melting Point

200-205
203 °C

UNII

724L30Y2QR

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 163 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 160 of 163 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ursodeoxycholic acid is indicated for the treatment of patients with primary biliary cholangitis. It is used for the short-term treatment of radiolucent, noncalcified gallbladder stones in patients selected for elective cholecystectomy. It is also used to prevent gallstone formation in obese patients experiencing rapid weight loss.
Ursodeoxycholic acid (UDCA), also known as ursodiol, has been used to treat liver disease for more than a hundred years. It was first employed in traditional Chinese medicine by herbalists and physicians alike. Before discovering its effectiveness in dissolving gallstones, its primary use was as a liver tonic. Today, extensive evidence suggests that UDCA is beneficial in various types of liver pathology. However, most of the data still points to its therapeutic effect in treating gallstone disease.

Livertox Summary

Ursodeoxycholic acid or ursodiol is a naturally occurring bile acid that is used dissolve cholesterol gall stones and to treat cholestatic forms of liver diseases including primary biliary cirrhosis. Ursodiol has been linked to rare instances of transient and mild serum aminotransferase elevations during therapy and to rare instances of jaundice and worsening of liver disease in patients with preexisting cirrhosis.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Bile Acids and Salts; Cholagogues and Choleretics; Cholic Acids; Gastrointestinal Agents
Gastrointestinal Agents

Pharmacology

Ursodiol (commonly known as ursodeoxycholic acid) is a product of metabolism of bacteria in the intestine. It is considered a secondary bile acid. The other type of bile acid, primary bile acids, are produced hepatically and subsequently stored in the gallbladder. When primary bile acids are secreted into the large intestine, they can be broken down into secondary bile acids by bacteria present in the intestine. Both types of bile acids assist in the metabolism of dietary fat. Ursodeoxycholic acid regulates cholesterol levels by slowing the rate at which the intestine is able to absorb cholesterol and also acts to break down micelles, which contain cholesterol. Because of this property, ursodeoxycholic acid is used to treat gall stones non-surgically.
Ursodiol is a synthetically-derived form of ursodiol, a bile acid produced by the liver and secreted and stored in the gallbladder. Also produced by the Chinese black bear liver, ursodiol has been used in the treatment of liver disease for centuries. This agent dissolves or prevents cholesterol gallstones by blocking hepatic cholesterol production and decreasing bile cholesterol. Ursodiol also reduces the absorption of cholesterol from the intestinal tract.

MeSH Pharmacological Classification

Cholagogues and Choleretics

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AA - Bile acids and derivatives
A05AA02 - Ursodeoxycholic acid

Mechanism of Action

Endogenous hydrophobic bile acids such as deoxycholic acid and chenodeoxycholic acid can exert hepatotoxic effects. Ursodeoxycholic acid is a hydrophilic bile acid that mediates its biological effects via several mechanisms. Ursodeoxycholic acid (UDCA) protects hepatocytes and cholangiocytes from bile acid-induced damage, such as reactive oxygen species (ROS)-induced inflammation and mitochondrial dysfunction. UDCA was shown to reserve hepatocyte cell structures and stimulate anti-apoptotic pathways. It was also shown to prevent the production of ROS by Kupffer cells and resident macrophages in the liver, thus attenuating oxidative stress in the liver. UDCA can also change the hydrophobicity index of the bile acid pool: following oral administration, UDCA forms a major fraction of the human bile acid pool and competitively displaces the hydrophobic or more toxic bile acids. It increases the absorption of hydrophilic bile acids. There are several proposed mechanisms of choleretic actions of UDCA: UDCA increases intracellular calcium levels, stimulating transport proteins and vesicular exocytosis in cholestatic hepatocytes. UDCA may also upregulate the expression of membrane transport proteins like the chloride-bicarbonate anion exchanger (AE2), which is involved in biliary secretion and is often observed to be defective in primary biliary cholangitis. In rats, UDCA reduced hepatic expression of major histocompatibility complex (MHC) class I antigens, suggesting immunomodulating effects. UDCA acts as a partial agonist at the bile acid receptor, also known as the farnesoid X receptor (FXR), and has negligible effects on cholesterol and lipid synthesis.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Irritant

Irritant

Other CAS

128-13-2

Absorption Distribution and Excretion

Normally, endogenous ursodeoxycholic acid constitutes a minor fraction (about 5%) of the total human bile acid pool. Following oral administration, the majority of ursodiol is absorbed by passive diffusion, and its absorption is incomplete. Once absorbed, ursodiol undergoes hepatic extraction to about 50% in the absence of liver disease. As the severity of liver disease increases, the extent of extraction decreases. During chronic administration of ursodiol, it becomes a major biliary and plasma bile acid. At a chronic dose of 13 to 15 mg/kg/day, ursodiol constitutes 30-50% of biliary and plasma bile acids.
Ursodeoxycholic acid is excreted primarily in the feces. Renal elimination is a minor elimination pathway. With treatment, urinary excretion increases but remains less than 1% except in severe cholestatic liver disease.
The volume of distribution of ursodeoxycholic acid (UDCA) has not been determined; however, it is expected to be small since UDCA is mostly distributed in the bile in the gallbladder and small intestines.

Metabolism Metabolites

Upon administration, ursodeoxycholic acid (UDCA) enters the portal vein and into the liver, where it undergoes conjugation with glycine or taurine. UDCA is also decreased into bile. Glycine or taurine conjugates are absorbed in the small intestine via passive and active mechanisms. The conjugates can also be deconjugated in the ileum by intestinal enzymes, leading to the formation of free UDCA that can be reabsorbed and re-conjugated in the liver. Nonabsorbed UDCA passes into the colon, where it undergoes 7-dehydroxylation by intestinal bacteria to lithocholic acid. Some UDCA is epimerized to [chenodeoxycholic acid] via a 7-oxo intermediate. Chenodeoxycholic acid also undergoes 7-dehydroxylation to form lithocholic acid. These metabolites are poorly soluble and excreted in the feces. A small portion of lithocholic acid is reabsorbed, conjugated in the liver with glycine or taurine, and sulfated at the 3 position. The resulting sulfated lithocholic acid conjugates are excreted in bile and then lost in feces.

Wikipedia

Ursodeoxycholic_acid

Biological Half Life

The estimated half-life ranges from 3.5 to 5.8 days.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Akare S, Jean-Louis S, Chen W, Wood DJ, Powell AA, Martinez JD: Ursodeoxycholic acid modulates histone acetylation and induces differentiation and senescence. Int J Cancer. 2006 Dec 15;119(12):2958-69. [PMID:17019713]
Smith T, Befeler AS: High-dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis. Curr Gastroenterol Rep. 2007 Mar;9(1):54-9. [PMID:17335678]
Jackson H, Solaymani-Dodaran M, Card TR, Aithal GP, Logan R, West J: Influence of ursodeoxycholic acid on the mortality and malignancy associated with primary biliary cirrhosis: a population-based cohort study. Hepatology. 2007 Oct;46(4):1131-7. [PMID:17685473]
Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

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